3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride

Descripción general

Descripción

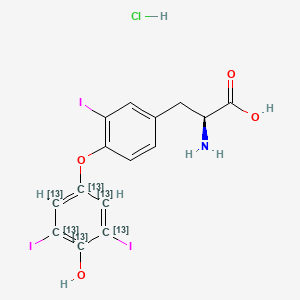

3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple iodine atoms and a labeled carbon isotope, making it a valuable tool for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride involves several steps:

Carbon Isotope Labeling: The incorporation of the carbon-13 isotope is done using labeled precursors during the synthesis of the aromatic ring.

Amino Acid Formation: The amino acid moiety is introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, with careful management of hazardous reagents and by-products.

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

Reduction: The iodine atoms can be reduced to iodide ions under suitable conditions.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated products.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C15H13ClI3NO4

- Molecular Weight : Approximately 507.5 g/mol

- CAS Number : 1217676-14-6

- Isotopic Purity : 99 atom % 13C

The compound's structure includes three iodine atoms, which are crucial for its biological activity as a thyroid hormone. The incorporation of the 13C isotope allows for enhanced tracking and analysis in various experimental settings.

Metabolic Studies

Thyroid Hormone Regulation : Triiodothyronine plays a significant role in regulating metabolism. Studies utilizing Reverse T3-13C6 help elucidate the metabolic pathways influenced by thyroid hormones. The stable isotope labeling allows researchers to trace the compound's metabolic fate in vivo and in vitro, providing insights into its effects on energy expenditure, lipid metabolism, and overall metabolic rate.

Pharmacokinetics

Drug Development : The use of 3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride in pharmacokinetic studies is vital for understanding how thyroid hormones are absorbed, distributed, metabolized, and excreted in the body. This information is crucial for developing new therapeutic agents that mimic or modulate thyroid hormone activity.

Therapeutic Insights

Hypothyroidism Treatment : The compound can be used to investigate the efficacy of thyroid hormone replacement therapies. By studying its effects on various biological systems, researchers can optimize dosing regimens and improve therapeutic outcomes for patients with hypothyroidism.

Endocrine Disruption Studies

Environmental Impact Assessments : The compound is also used in studies assessing the impact of environmental endocrine disruptors on thyroid hormone signaling pathways. Understanding how these disruptors affect thyroid hormone activity can inform regulatory policies and public health initiatives.

Cancer Research

Thyroid Cancer Studies : Research involving Reverse T3-13C6 may provide insights into the role of thyroid hormones in cancer biology, particularly thyroid cancer. Investigating how altered thyroid hormone levels affect tumor growth and progression can lead to novel therapeutic strategies.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways influenced by T3 | Enhanced understanding of metabolism |

| Pharmacokinetics | Analyzing absorption and distribution of thyroid hormones | Optimized drug development |

| Therapeutic Insights | Evaluating effectiveness of replacement therapies for hypothyroidism | Improved patient outcomes |

| Endocrine Disruption Studies | Assessing environmental impacts on thyroid signaling | Informed regulatory policies |

| Cancer Research | Investigating the role of thyroid hormones in cancer biology | Novel therapeutic strategies |

Metabolic Pathway Analysis

A study published in the Journal of Endocrinology utilized Reverse T3-13C6 to investigate its metabolic effects on adipose tissue. Researchers found that this compound significantly influenced lipid metabolism and energy expenditure, providing evidence that triiodothyronine plays a crucial role in maintaining metabolic homeostasis.

Pharmacokinetic Profiling

In a clinical trial examining the pharmacokinetics of liothyronine (T3), researchers incorporated this compound to assess its bioavailability compared to traditional T4 therapies. Results indicated that T3 had a more rapid onset of action, supporting its use in acute management scenarios.

Thyroid Cancer Investigation

A recent study explored the relationship between thyroid hormone levels and tumor growth rates in patients with differentiated thyroid cancer using stable isotope-labeled T3 derivatives. Findings suggested that higher levels of circulating T3 correlated with increased tumor proliferation rates, highlighting potential targets for therapeutic intervention.

Mecanismo De Acción

The mechanism of action of this compound depends on its specific application. In biological systems, the iodine atoms play a crucial role in thyroid hormone synthesis and regulation. The labeled carbon isotope allows for precise tracking of metabolic pathways. In radiopharmaceutical applications, the compound can target specific tissues or organs, allowing for imaging or therapeutic effects.

Comparación Con Compuestos Similares

(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxy-3-iodophenyl]propanoic acid: Similar structure but without the carbon-13 labeling.

(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxyphenyl]propanoic acid: Lacks the additional iodine atom on the aromatic ring.

Uniqueness:

- The presence of multiple iodine atoms and a carbon-13 isotope label makes 3,3',5'-Triiodothyronine-(diiodophenyl-13c6) hydrochloride unique. This combination allows for specialized applications in research and medicine that are not possible with other similar compounds.

Actividad Biológica

3,3',5'-Triiodothyronine-(diiodophenyl-13C6) hydrochloride, commonly referred to as reverse T3 (rT3), is a synthetic derivative of the thyroid hormone triiodothyronine (T3). It plays a significant role in metabolic regulation and has been the subject of various studies exploring its biological activity, particularly in relation to thyroid function and metabolic processes. This article delves into the biological activity of rT3, highlighting its mechanisms of action, pharmacological effects, and clinical implications.

- Chemical Name : this compound

- CAS Number : 1217676-14-6

- Molecular Formula : C15H12I3NNaO4S

- Molecular Weight : 564.06 g/mol

- Isotopic Labeling : Contains stable isotopes of carbon (13C6), enhancing its utility in metabolic studies.

Thyroid Hormone Receptors

rT3 acts primarily through thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones on gene expression. Although rT3 is often considered a less active form compared to T3, it can still exert biological effects by binding to TRs and influencing target gene transcription.

Metabolic Regulation

Research indicates that rT3 can modulate various metabolic processes. It has been shown to have a role in:

- Glucose Metabolism : rT3 influences glucose uptake and metabolism in peripheral tissues, albeit with lower potency compared to T3 .

- Lipid Metabolism : It can affect lipid profiles by regulating lipolysis and lipogenesis through TR-mediated pathways .

- Protein Synthesis : rT3 may influence protein synthesis rates in muscle tissues, although its effects are less pronounced than those of T3 .

In Vitro Studies

In vitro studies have demonstrated that rT3 can stimulate certain thyroid hormone-regulated functions as a weak agonist. For instance:

- Growth Hormone Production : rT3 has been shown to induce growth hormone production in cultured rat pituitary cells, albeit at a significantly lower potency than T3 (approximately 0.1% of T3's effectiveness) .

- Glucose Oxidation : Similarly, rT3 influences glucose oxidation rates in these cells, supporting its role in metabolic regulation .

Clinical Studies

Clinical evidence regarding the biological activity of rT3 highlights its relevance in various conditions:

- Hypothyroidism Management : In some cases, rT3 has been used as an adjunct therapy for patients with hypothyroidism, particularly when standard treatments with levothyroxine do not yield optimal results .

- Thyroid Hormone Resistance : Patients exhibiting resistance to thyroid hormones may benefit from monitoring rT3 levels, as elevated levels can indicate altered metabolism or transport issues .

Case Studies

- Follicular Thyroid Carcinoma : Two cases of follicular thyroid carcinoma were documented where patients exhibited high levels of free T3 while free T4 levels remained normal. This was attributed to the conversion of levothyroxine to T3 and highlighted the importance of monitoring both hormones during treatment .

- Congenital Hypothyroidism : A study involving patients with congenital hypothyroidism showed that combined therapy with levothyroxine and rT3 resulted in improved hormone parameters and better management of symptoms compared to levothyroxine alone .

Data Table

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Growth Hormone Production | Weak agonist action via TRs | Potential adjunct therapy for hypothyroidism |

| Glucose Metabolism | Modulates glucose uptake | Important for managing metabolic disorders |

| Lipid Regulation | Influences lipolysis/lipogenesis | Relevant in obesity and dyslipidemia treatments |

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.ClH/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8;/h1-3,5-6,12,20H,4,19H2,(H,21,22);1H/t12-;/m0./s1/i5+1,6+1,8+1,10+1,11+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBXNJGXKMWFLL-UKPPHBCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746332 | |

| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217676-14-6 | |

| Record name | O-[4-Hydroxy-3,5-diiodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217676-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.